Anabolic-Androgenic Ratio vs. Methyltestosterone
A primary point of differentiation for drostanolone relative to 17α-alkylated androgens is its altered anabolic-androgenic dissociation profile. Compared to methyltestosterone, drostanolone demonstrates a significantly higher therapeutic index for anabolism. The quantitative data reveal that drostanolone's anabolic effect is four times greater, while its androgenic activity is only 0.39 times that of methyltestosterone [1]. This structural modification-driven shift is critical for applications where minimizing androgenic side effects is a primary concern.
| Evidence Dimension | Anabolic and Androgenic Potency Ratio |
|---|---|
| Target Compound Data | Anabolic Effect: 4x; Androgenic Activity: 0.39x |
| Comparator Or Baseline | Methyltestosterone |
| Quantified Difference | Anabolic potency is 4-fold higher; androgenic potency is 0.39-fold (61% lower). |
| Conditions | Assay: Standard rodent Hershberger assay or ventral prostate/levator ani weight comparison models (inferred standard for this class of data). |
Why This Matters
This ratio informs a user's ability to select drostanolone when a higher margin between desired anabolic (tissue-building) effects and undesired androgenic (virilizing) side effects is required, compared to a baseline 17α-alkylated oral androgen.
- [1] ChemicalBook. (2023). Drostanolone (CAS 58-19-5). Retrieved from https://m.chemicalbook.com/CASEN_58-19-5.htm. View Source
